N-Benzyl-N-nitroso-p-toluenesulfonamide

Catalog No.
S758292
CAS No.
33528-13-1
M.F
C14H14N2O3S
M. Wt
290.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-nitroso-p-toluenesulfonamide

CAS Number

33528-13-1

Product Name

N-Benzyl-N-nitroso-p-toluenesulfonamide

IUPAC Name

N-benzyl-4-methyl-N-nitrosobenzenesulfonamide

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

InChI

InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

ZXELPGWSCCGNDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O

S-Nitrosylation Studies:

  • NBT serves as a donor of nitric oxide (NO) groups in a process called S-nitrosylation. S-nitrosylation involves the attachment of an NO group to the thiol (-SH) group of cysteine residues in proteins. This modification can influence protein function, signaling, and interactions with other molecules [PubChem: N-Benzyl-N-nitroso-p-toluenesulfonamide, ].

  • Researchers utilize NBT to investigate the role of S-nitrosylation in various cellular processes. By introducing NO groups to proteins under controlled conditions, scientists can study the effects of S-nitrosylation on protein activity and function [Sciencing: Nitrosylation, ].

Advantages of NBT:

  • Compared to other NO donors, NBT offers several advantages. It is relatively stable in solution and releases NO at a slow and controlled rate, allowing for more precise analysis of S-nitrosylation effects [Cell Signaling Technology: Nitric Oxide Donors, ].

  • NBT is also cell-permeable, meaning it can readily enter cells where S-nitrosylation occurs naturally. This enables researchers to study S-nitrosylation events within living cells [Bioorganic & Medicinal Chemistry Letters: Nitric oxide donors for the study of S-nitrosylation, ].

N-Benzyl-N-nitroso-p-toluenesulfonamide is an organic compound with the chemical formula C₁₄H₁₄N₂O₃S. It is characterized by the presence of a nitroso group (-NO) attached to a benzylamine moiety and a p-toluenesulfonamide structure. This compound is notable for its potential applications in various chemical and biological fields due to its unique structural features.

BNTS modifies proteins by specifically targeting cysteine residues. The nitroso group of BNTS reacts with the thiol group of cysteine, forming a covalent S-nitrosylation bond. This modification can alter the protein's structure and function, depending on the location of the cysteine residue [].

  • Limited data available: Specific data on the toxicity, flammability, and reactivity of BNTS is limited.
  • General precautions for organic compounds: As with most organic compounds, it is advisable to handle BNTS with gloves and in a well-ventilated fume hood due to its unknown toxicological profile.
, including:

  • Nitrosation Reaction: The primary method of synthesis involves the reaction of benzylamine with sodium nitrite under alkaline conditions, leading to the formation of the nitroso compound .
  • Hydrolysis: This compound can also participate in hydrolysis reactions, where it may degrade in basic or acidic environments, affecting its stability and reactivity .
  • Electrophilic Substitution: The presence of the nitroso group makes this compound susceptible to electrophilic attacks, which can lead to further chemical transformations .

The synthesis of N-Benzyl-N-nitroso-p-toluenesulfonamide typically involves:

  • Starting Materials: Benzylamine and sodium nitrite.
  • Reaction Conditions: The reaction is carried out under alkaline conditions, which facilitates the formation of the nitroso group.
  • Procedure:
    • Dissolve benzylamine in an appropriate solvent.
    • Add sodium nitrite gradually while maintaining alkaline conditions.
    • Monitor the reaction progress until completion, followed by purification steps such as recrystallization or chromatography .

N-Benzyl-N-nitroso-p-toluenesulfonamide has potential applications in:

  • Analytical Chemistry: As a derivatizing agent for enhancing the detection of amines and other compounds in complex mixtures.
  • Synthetic Chemistry: In the development of new synthetic pathways involving nitroso compounds.
  • Biological Research: As a tool for studying nitric oxide signaling pathways and related biological processes.

Interaction studies involving N-Benzyl-N-nitroso-p-toluenesulfonamide focus on its reactivity with various biological molecules. Its ability to form adducts with nucleophiles suggests potential interactions with proteins and nucleic acids, which could have implications for understanding its biological activity and toxicity.

Several compounds share structural similarities with N-Benzyl-N-nitroso-p-toluenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-N-nitroso-p-toluenesulfonamideMethyl group instead of benzylDifferent alkyl substituent affects reactivity
N-Chloro-N-methyl-p-toluenesulfonamideChlorine atom replaces the nitroso groupUsed in chlorination reactions
N-Benzenesulfonyl-N-nitroso-p-toluenesulfonamideSulfonamide group attached to a benzenesulfonylIncreased stability due to sulfonyl substitution

N-Benzyl-N-nitroso-p-toluenesulfonamide is unique due to its specific combination of a benzyl group and a nitroso moiety, which can influence its reactivity and potential applications in both synthetic and biological contexts. Further studies are necessary to explore its full range of properties and applications.

Crystallographic Analysis

N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits a molecular formula of C₁₄H₁₄N₂O₃S with a molecular weight of 290.34 g/mol [1] [2] [3]. The compound possesses four rotatable bonds and demonstrates a topological polar surface area of 75.2 Ų [1]. The molecular structure features zero stereogenic centers, indicating an achiral configuration [1].

Crystallographic studies of related toluenesulfonamide compounds provide insight into the fundamental structural parameters. In p-toluenesulfonamide derivatives, the unit cell parameters typically range from 8-19 Å for the a and b axes, with c-axis measurements around 8-9 Å [4] [5]. The space group assignments commonly fall within the monoclinic or orthorhombic crystal systems [4] [6].

The melting point of N-Benzyl-N-nitroso-p-toluenesulfonamide is reported as 85°C, with the compound appearing as a white to yellow crystalline powder [2] [3] [7]. The crystal structure demonstrates stability under normal conditions, requiring refrigerated storage between 0-10°C to maintain structural integrity [2] [3].

ParameterValueReference
Molecular FormulaC₁₄H₁₄N₂O₃S [1]
Molecular Weight290.34 g/mol [1] [2]
Melting Point85°C [2] [3]
Physical StateCrystalline powder [2] [3]
Crystal ColorWhite to yellow [2] [3]

Molecular Configuration and Stereochemistry

The molecular configuration of N-Benzyl-N-nitroso-p-toluenesulfonamide is characterized by a planar arrangement around the sulfonamide functional group [8] [9]. The sulfur atom adopts a slightly distorted tetrahedral geometry with characteristic bond angles [8] [9]. In related sulfonamide structures, the oxygen-sulfur-oxygen bond angles range from 118.26° to 119.49°, while nitrogen-sulfur-carbon bond angles span 106.86° to 108.27° [8] [9].

The benzyl substituent adopts a gauche conformation relative to the toluenesulfonamide moiety when viewed down the nitrogen-sulfur bond [8] [9]. This conformational preference is attributed to steric considerations and electronic interactions between the aromatic systems [8] [9]. The nitroso group introduces additional conformational complexity through restricted rotation around the nitrogen-nitrogen bond [10] [11].

The compound exhibits no defined stereogenic centers, resulting in a single stereoisomeric form [1]. The electronic structure calculations indicate that the molecule preferentially adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through conjugation effects [10] [12].

Structural FeatureConfigurationSource
Sulfur GeometryDistorted tetrahedral [8] [9]
Benzyl OrientationGauche to sulfonamide [8] [9]
Stereogenic CentersZero [1]
Bond RotationRestricted around N-N [10]

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [13] [14] [15]. The nitroso group demonstrates two distinct nitrogen-oxygen stretching vibrations: a higher frequency band between 1486-1408 cm⁻¹ corresponding to non-associated molecules, and a broader, lower frequency absorption between 1346-1265 cm⁻¹ attributed to associated forms [14].

The sulfonamide functional group contributes characteristic sulfur-oxygen stretching vibrations appearing as strong absorptions in the 1300-1400 cm⁻¹ region [13] [15]. The asymmetric and symmetric sulfur-oxygen stretches are typically observed as intense bands due to the polar nature of these bonds [13] [15].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, while aliphatic carbon-hydrogen stretches from the benzyl methylene group are observed below 3000 cm⁻¹ [15]. The benzene ring skeletal vibrations manifest as medium intensity bands near 1600, 1580, 1500, and 1450 cm⁻¹ [15].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N=O stretch (free)1486-1408StrongNon-associated molecules
N=O stretch (associated)1346-1265Medium-StrongAssociated molecules
S=O stretch1300-1400StrongSulfonamide group
Aromatic C=C1600, 1580, 1500, 1450MediumRing vibrations
Aromatic C-H>3000MediumAromatic stretches
Aliphatic C-H<3000MediumMethylene stretches

Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide displays distinct chemical shift patterns characteristic of the constituent functional groups [1] [16]. The aromatic protons of both the benzyl and toluenesulfonamide rings appear in the downfield region between 7.0-8.0 parts per million [16].

The benzyl methylene protons typically resonate as a singlet around 4.5-5.0 parts per million due to their position adjacent to both the aromatic ring and the electron-withdrawing nitroso group [16]. The para-methyl group of the toluenesulfonamide moiety appears as a characteristic singlet around 2.4 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [1]. The aromatic carbons appear in the 120-140 parts per million region, with the quaternary carbons typically observed at the downfield end of this range [17]. The benzyl methylene carbon resonates around 50-60 parts per million, while the toluenesulfonamide methyl carbon appears around 21 parts per million [17].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.0-8.0Multiplet9H
Benzyl CH₂4.5-5.0Singlet2H
Tolyl CH₃2.4Singlet3H

Mass Spectrometry Profiles

The mass spectrum of N-Benzyl-N-nitroso-p-toluenesulfonamide exhibits a molecular ion peak at mass-to-charge ratio 290, corresponding to the intact molecular structure [1] [18]. The fragmentation pattern reflects the characteristic behavior of nitroso compounds and sulfonamides under electron ionization conditions [19].

The base peak frequently corresponds to the loss of the nitroso group, producing a fragment at mass-to-charge ratio 260 [19]. Additional significant fragments include the loss of the benzyl group and various combinations of functional group eliminations [19]. The collision cross section values for different adduct ions range from 155.1 to 206.8 Ų, providing information about the three-dimensional structure in the gas phase [18].

Electrospray ionization mass spectrometry produces protonated molecular ions at mass-to-charge ratio 291, along with sodium and potassium adducts at 313 and 329, respectively [18]. The accurate mass measurements confirm the molecular formula and provide high-resolution structural information [18].

Ion Typem/zRelative IntensityAssignment
[M]⁺-290MediumMolecular ion
[M+H]⁺291StrongProtonated molecule
[M+Na]⁺313MediumSodium adduct
[M-NO]⁺260HighLoss of nitroso group
[M+K]⁺329WeakPotassium adduct

Electronic Structure and Bonding Properties

The electronic structure of N-Benzyl-N-nitroso-p-toluenesulfonamide is characterized by extensive conjugation between the aromatic systems and the electron-withdrawing functional groups [10] [12] [11]. The nitroso group acts as a strong electron acceptor, creating intramolecular charge transfer interactions with the benzyl and toluenesulfonamide aromatic rings [11].

The sulfur-nitrogen bond in the sulfonamide group exhibits partial double bond character due to orbital overlap between the nitrogen lone pair and sulfur d-orbitals [20]. Bond length measurements in related compounds indicate sulfur-nitrogen distances of 1.618-1.625 Å, shorter than typical single bonds [8] [9] [21]. The sulfur-oxygen bonds demonstrate typical double bond character with lengths of 1.428-1.441 Å [8] [9] [21].

The nitroso group displays unique electronic properties with nitrogen-oxygen bond lengths around 1.2-1.3 Å, intermediate between single and double bonds [10] [22]. The electronic spectrum shows characteristic absorption bands: a high-intensity band around 235 nanometers and a lower-intensity band with fine structure around 365 nanometers [11].

Molecular orbital calculations reveal that the highest occupied molecular orbital is localized on the aromatic systems, while the lowest unoccupied molecular orbital has significant contributions from the nitroso and sulfonamide groups [10] [11]. The energy gap between these orbitals determines the electronic absorption properties and chemical reactivity of the compound [10] [11].

Bond TypeLength (Å)CharacterElectronic Properties
S-N (sulfonamide)1.618-1.625Partial doubleπ-orbital overlap
S=O (sulfonyl)1.428-1.441DoubleHigh polarity
N=O (nitroso)1.2-1.3IntermediateElectron acceptor
S-C (aromatic)1.766-1.770Singleσ-bond

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

N-Benzyl-N-nitroso-p-toluenesulfonamide

Dates

Last modified: 08-15-2023

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